Cas no 1328640-72-7 ((1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol)
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-ETHYL-3-NITRO-1H-PYRAZOL-5-YL)METHANOL
- (2-ethyl-5-nitropyrazol-3-yl)methanol
- STL584435
- 1H-Pyrazole-5-methanol, 1-ethyl-3-nitro-
- (2-ethyl-5-nitro-pyrazol-3-yl)methanol
- (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol
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- Inchi: 1S/C6H9N3O3/c1-2-8-5(4-10)3-6(7-8)9(11)12/h3,10H,2,4H2,1H3
- InChI Key: WRLXCBQBIBOACP-UHFFFAOYSA-N
- SMILES: OCC1=CC([N+](=O)[O-])=NN1CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: -0.2
- Topological Polar Surface Area: 83.9
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999691-1g |
(1-Ethyl-3-nitro-1h-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 1g |
¥3122.0 | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999691-5g |
(1-Ethyl-3-nitro-1h-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 5g |
¥9072.0 | 2023-04-03 | |
| Enamine | EN300-1086941-0.05g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 0.05g |
$149.0 | 2023-10-27 | |
| Enamine | EN300-1086941-0.1g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 0.1g |
$221.0 | 2023-10-27 | |
| Enamine | EN300-1086941-0.25g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 0.25g |
$315.0 | 2023-10-27 | |
| Enamine | EN300-1086941-0.5g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 0.5g |
$501.0 | 2023-10-27 | |
| Enamine | EN300-1086941-1.0g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 1g |
$642.0 | 2023-05-23 | |
| Enamine | EN300-1086941-2.5g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 2.5g |
$1260.0 | 2023-10-27 | |
| Enamine | EN300-1086941-5.0g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 5g |
$1862.0 | 2023-05-23 | |
| Enamine | EN300-1086941-10.0g |
(1-ethyl-3-nitro-1H-pyrazol-5-yl)methanol |
1328640-72-7 | 95% | 10g |
$2762.0 | 2023-05-23 |
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol Suppliers
(1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol
Comprehensive Analysis of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol (CAS 1328640-72-7): Properties, Applications, and Industry Trends
The chemical compound (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol (CAS 1328640-72-7) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and agrochemical research. As a nitro-substituted pyrazole derivative, this molecule exhibits intriguing reactivity patterns that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a building block for bioactive molecules, with recent studies exploring its utility in developing novel therapeutic agents.
From a structural perspective, (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol combines the electron-withdrawing properties of the nitro group with the hydrogen-bonding capacity of the hydroxymethyl moiety. This dual functionality enables diverse chemical transformations, making it a sought-after compound in medicinal chemistry optimization. The presence of the ethyl group at the 1-position enhances the compound's stability while maintaining sufficient reactivity for further derivatization, a balance that's crucial for many pharmaceutical applications.
Recent advancements in heterocyclic chemistry have highlighted the importance of pyrazole derivatives like CAS 1328640-72-7 in drug discovery. The compound's molecular framework serves as an excellent scaffold for developing enzyme inhibitors and receptor modulators, particularly in therapeutic areas requiring targeted molecular interactions. Its nitropyrazole core has shown promise in the design of compounds with potential anti-inflammatory and antimicrobial properties, aligning with current industry focus on addressing antibiotic resistance.
The synthesis and application of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol have become topics of particular interest in green chemistry discussions. Modern synthetic approaches emphasize atom economy and reduced environmental impact, with researchers developing more efficient routes to this valuable intermediate. The compound's role in sustainable chemical processes reflects broader industry trends toward eco-friendly production methods, a subject frequently searched by professionals in chemical manufacturing sectors.
Analytical characterization of CAS 1328640-72-7 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for its performance in downstream applications. The growing availability of computational tools for molecular property prediction has further enhanced researchers' ability to anticipate the behavior of this compound in various chemical environments.
In the context of intellectual property landscape, derivatives of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol have appeared in numerous patent applications, particularly in areas related to crop protection chemicals and pharmaceutical formulations. This underscores the compound's commercial significance and the ongoing innovation surrounding its molecular architecture. Companies specializing in fine chemical synthesis are actively exploring scalable production methods to meet rising demand from research institutions and industrial laboratories.
The stability profile of CAS 1328640-72-7 under various conditions has been the subject of detailed structure-activity relationship studies. Researchers have investigated how modifications to the pyrazole ring system affect the compound's physical and chemical properties, providing valuable insights for molecular design. These findings contribute to the growing body of knowledge about nitroheterocyclic compounds and their potential applications in life sciences.
From a regulatory perspective, proper handling and storage of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol follow standard laboratory safety protocols for organic compounds. While not classified as hazardous under normal conditions, appropriate chemical safety measures should always be observed when working with this material, as with all laboratory chemicals. These precautions align with current best practices in laboratory management and chemical hygiene.
The commercial availability of CAS 1328640-72-7 through specialty chemical suppliers has facilitated its adoption across research institutions worldwide. Pricing and supply chain dynamics for this compound reflect its niche application status, with procurement specialists often searching for reliable sources that can provide consistent quality and technical support. The development of improved analytical standards for this material has further supported its use in regulated research environments.
Looking toward future applications, scientists are exploring the potential of (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol in emerging fields such as materials science and catalysis. Its molecular structure offers possibilities for creating novel functional materials with specific electronic or optical properties. These investigations align with current research trends toward multifunctional molecular systems that can address complex technological challenges.
In educational contexts, CAS 1328640-72-7 serves as an excellent example for teaching advanced concepts in organic synthesis and molecular design. Its synthesis illustrates important principles of heterocyclic chemistry, while its applications demonstrate the real-world relevance of chemical research. This dual role makes it a valuable case study in chemical education programs at both undergraduate and graduate levels.
The scientific literature contains numerous references to (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol and its derivatives, reflecting sustained academic interest in this structural motif. Recent publications have explored its use in developing molecular probes for biological systems and as a precursor for more complex pharmacophores. These studies contribute to our understanding of structure-property relationships in medicinal chemistry.
Quality control protocols for CAS 1328640-72-7 typically emphasize chromatographic purity assessment and spectroscopic verification to ensure batch-to-batch consistency. These rigorous standards are particularly important when the compound is used as a reference material or synthetic intermediate in regulated applications. The development of validated analytical methods for this compound supports its reliable use across different research settings.
In conclusion, (1-Ethyl-3-nitro-1H-pyrazol-5-YL)methanol (CAS 1328640-72-7) represents a fascinating example of how targeted molecular design can yield compounds with diverse scientific applications. Its continued relevance in chemical research underscores the importance of heterocyclic chemistry in addressing contemporary challenges in healthcare, agriculture, and materials development. As research progresses, we can anticipate new discoveries that will further expand the utility of this versatile molecular building block.
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